2-Bromo-5-methylthiazole-4-carboxylic acid

Descripción

Molecular Architecture and IUPAC Nomenclature

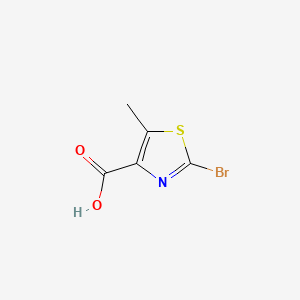

The molecular architecture of 2-Bromo-5-methylthiazole-4-carboxylic acid is characterized by a planar heterocyclic thiazole ring system with specific substitution patterns that define its chemical identity and properties. According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is systematically named 2-bromo-5-methyl-1,3-thiazole-4-carboxylic acid, reflecting the precise positioning of functional groups around the thiazole core structure. The molecular formula C₅H₄BrNO₂S corresponds to a molecular weight of 222.06 grams per mole, establishing the fundamental compositional parameters for this heterocyclic system.

The thiazole ring system contains both nitrogen and sulfur heteroatoms positioned at the 1 and 3 positions respectively, creating a five-membered aromatic heterocycle with distinct electronic properties. The bromine atom occupies position 2 of the thiazole ring, directly adjacent to the sulfur heteroatom, while the methyl group is located at position 5, adjacent to the nitrogen heteroatom. The carboxylic acid functional group at position 4 provides significant polarity and hydrogen bonding capability to the molecular structure. This substitution pattern creates a unique electronic environment where the electron-withdrawing bromine atom and carboxylic acid group are positioned to influence the overall electronic distribution within the aromatic system.

The structural identifier codes provide additional insight into the molecular architecture, with the InChI representation InChI=1S/C5H4BrNO2S/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H,8,9) encoding the complete connectivity pattern. The simplified molecular input line entry system notation CC1=C(N=C(S1)Br)C(=O)O provides a concise representation of the atomic connectivity and bonding patterns within the molecule. These standardized representations enable precise identification and computational analysis of the compound across various chemical databases and software platforms.

The Chemical Abstracts Service registry number 1194374-25-8 serves as the unique identifier for this specific compound in chemical literature and commercial databases. Additional synonymous nomenclature includes 2-Bromo-5-methyl-4-thiazolecarboxylic Acid and 4-Thiazolecarboxylic acid, 2-bromo-5-methyl-, reflecting alternative naming conventions used in different chemical contexts. The MDL number MFCD12404925 provides another standardized identifier used in chemical inventory and database systems.

Propiedades

IUPAC Name |

2-bromo-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZIUHFDUUSYKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70703293 | |

| Record name | 2-Bromo-5-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194374-25-8 | |

| Record name | 2-Bromo-5-methyl-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194374-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Conditions and Regioselectivity

In a representative procedure, 5-methylthiazole-4-carboxylic acid is treated with bromine (Br₂) in acetic acid at 60–80°C for 4–6 hours. The carboxylic acid group at position 4 exerts a meta-directing effect, while the methyl group at position 5 enhances electron density at position 2, ensuring regioselective bromination.

Key Parameters :

-

Solvent : Acetic acid (polar protic solvent stabilizes intermediates).

-

Temperature : 60–80°C (balances reaction rate and selectivity).

-

Stoichiometry : 1.1–1.3 equivalents of Br₂ to minimize di-bromination.

Yield optimization studies indicate that excess bromine or prolonged reaction times lead to di-substituted byproducts (e.g., 2,5-dibromothiazole-4-carboxylic acid). Purification via recrystallization from ethyl acetate/hexane mixtures achieves >95% purity.

Palladium-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions enable modular synthesis, particularly for introducing substituents at specific positions. Suzuki-Miyaura coupling has been adapted to construct the thiazole core with pre-installed functional groups.

Suzuki Coupling with Boronate Esters

In a patented protocol, this compound is synthesized via coupling of 5-methylthiazole-4-carboxylic acid with a bromophenylboronate ester. The reaction employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and sodium carbonate as the base in 1,4-dioxane at reflux (100–120°C).

Representative Procedure :

-

Combine 5-methylthiazole-4-carboxylic acid (1.0 equiv), bromophenylboronate ester (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (3.0 equiv) in dioxane.

-

Reflux for 4–6 hours under nitrogen.

-

Acidify with HCl (1 N) and extract with ethyl acetate.

Challenges :

-

Competing protodebromination reduces yield.

-

Catalyst loading >5 mol% increases costs without improving efficiency.

Functionalization of Pre-Brominated Thiazoles

An alternative strategy involves introducing the methyl group after bromination. This two-step approach mitigates regioselectivity issues but requires careful control of reaction conditions.

Methylation of 2-Bromothiazole-4-carboxylic Acid

2-Bromothiazole-4-carboxylic acid (CAS 5198-88-9) serves as a precursor. Methylation at position 5 is achieved via Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) in dichloromethane (DCM).

Optimized Conditions :

-

Methylating Agent : CH₃Cl (gas bubbled into solution).

-

Catalyst : AlCl₃ (1.2 equiv).

-

Temperature : 0°C to room temperature (prevents over-alkylation).

Yield : 39% after purification by reverse-phase HPLC.

Limitations :

-

Competing reactions at the carboxylic acid group necessitate protection/deprotection steps.

-

Low yields due to steric hindrance at position 5.

Enzymatic and Chemoenzymatic Routes

Recent advances in biocatalysis offer sustainable alternatives to traditional synthesis. Carboxylase enzymes, such as benzoate-CoA ligase mutants, enable selective functionalization of thiazole derivatives.

Enzymatic Bromination

A chemoenzymatic method utilizes BadA-H333A/I334A, a mutated benzoate-CoA ligase, to activate 5-methylthiazole-4-carboxylic acid as a CoA thioester. Subsequent bromination with bromoperoxidase (BPO) introduces bromine at position 2.

Procedure Overview :

-

Enzymatic Activation :

-

Incubate 5-methylthiazole-4-carboxylic acid with ATP, CoA, and BadA-H333A/I334A.

-

Generate 5-methylthiazole-4-carboxyl-CoA.

-

-

Bromination :

Advantages :

-

High regioselectivity (>90%).

-

Mild conditions (room temperature, aqueous buffer).

Industrial-Scale Production Considerations

Scaling laboratory methods requires addressing cost, safety, and waste management. Continuous flow reactors improve heat transfer and mixing for bromination reactions, reducing decomposition risks.

Process Optimization

Case Study : A pilot plant synthesis using continuous flow technology achieved 68% yield with the following parameters:

-

Residence Time : 12 minutes.

-

Temperature : 70°C.

-

Solvent : Acetic acid/water (9:1 v/v).

Waste Mitigation :

-

Bromine scavengers (e.g., sodium thiosulfate) neutralize excess Br₂.

-

Solvent recovery via distillation reduces environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-5-methylthiazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed:

Substitution Reactions: Products include various substituted thiazole derivatives, depending on the nucleophile used.

Oxidation and Reduction Reactions: Products can include oxidized or reduced forms of the thiazole ring.

Aplicaciones Científicas De Investigación

2-Bromo-5-methylthiazole-4-carboxylic acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-methylthiazole-4-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole ring and bromine substituent . These interactions can modulate biological pathways, leading to the observed biological activities .

Comparación Con Compuestos Similares

Structural Analogs in the Thiazole Family

Key structural analogs differ in substituent positions or functional groups, leading to variations in physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison

Key Observations:

- Substituent Position Effects : The position of the bromine and carboxylic acid groups significantly impacts enzyme interactions. For example, both this compound and its positional isomer (5-bromo-4-methylthiazole-2-carboxylic acid) exhibit activity with the BadA mutant enzyme, suggesting functional group orientation is critical for binding .

- Core Heterocycle Differences : Replacing thiazole with isothiazole (e.g., 3-bromo-4-phenylisothiazole-5-carboxylic acid) introduces distinct electronic properties, as evidenced by its UV-vis absorption (λmax 298 nm) and IR carbonyl stretch (1736 cm⁻¹) .

Physicochemical and Spectroscopic Properties

Table 3: Spectral Data Comparison

| Compound Name | IR ν(C=O) (cm⁻¹) | NMR Shifts (δ, ppm) |

|---|---|---|

| 3-Bromo-4-phenylisothiazole-5-carboxylic acid | 1736 (C=O) | 163.1 ppm (¹³C, COOH) |

| This compound | - | - |

| 5-Bromo-4-methylthiazole-2-carboxylic acid | - | - |

- Carboxylic Acid Characterization: The carbonyl stretch in isothiazole derivatives (1736 cm⁻¹) is notably higher than in amide precursors (1672 cm⁻¹), reflecting increased electron withdrawal .

Actividad Biológica

2-Bromo-5-methylthiazole-4-carboxylic acid, a heterocyclic compound featuring a thiazole ring, has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula of this compound is CHBrN\O, with a molecular weight of 222.06 g/mol. The compound is characterized by:

- Bromine Atom : Located at the second position of the thiazole ring.

- Methyl Group : Situated at the fifth position.

- Carboxylic Acid Group : Found at the fourth position.

These structural features contribute to its unique reactivity and biological activity, influencing its interactions with various molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Thiazole derivatives, including this compound, have shown promise in inhibiting tumor growth. For instance, structure-activity relationship (SAR) studies revealed that modifications to the thiazole ring can enhance cytotoxic activity against cancer cell lines, including melanoma and prostate cancer .

The following table summarizes key findings regarding the anticancer activity of related thiazole compounds:

| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Melanoma (WM793) | 1.98 ± 1.22 | Inhibition of tubulin polymerization |

| Compound B | Prostate Cancer | 0.4 - 2.2 | Induction of apoptosis |

| This compound | Various Cancer Lines | TBD | Potentially through enzyme inhibition |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Compounds with similar thiazole structures have been shown to modulate inflammatory pathways, indicating that this compound could also play a role in reducing inflammation .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets through its thiazole ring and bromine substituent. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, contributing to its anticancer and antimicrobial effects.

- Receptor Interaction : It could bind to certain receptors, altering signal transduction pathways relevant to inflammation and cancer progression.

Case Studies

- Anticancer Activity Assessment : A study conducted on a series of thiazole derivatives demonstrated that modifications to the thiazole structure significantly impacted their cytotoxicity against different cancer cell lines. The presence of electron-donating groups enhanced activity, while electron-withdrawing groups reduced it .

- Antimicrobial Efficacy Testing : Another research effort evaluated the antimicrobial properties of various thiazole derivatives, including this compound, against clinically relevant pathogens. Results indicated substantial inhibition zones in bacterial cultures treated with this compound.

Q & A

Q. Example Refinement Metrics

| R-factor (%) | Rfree (%) | Resolution (Å) | Space Group |

|---|---|---|---|

| 3.2 | 4.1 | 1.8 | P2₁/c |

Advanced: How does the bromine substituent influence regioselectivity in cross-coupling reactions?

Methodological Answer:

The bromine at position 2 activates the thiazole ring for Suzuki-Miyaura couplings. Key observations:

- Pd Catalysis : Pd(PPh₃)₄ in THF/H₂O enables coupling with arylboronic acids at 80°C (yields: 70–90%).

- Steric Effects : The methyl group at position 5 slightly hinders ortho-substituted aryl partners.

- Competing Pathways : Without rigorous anhydrous conditions, hydrolysis of the carboxylic acid group occurs .

Advanced: How do structural modifications impact biological activity in related thiazole derivatives?

Methodological Answer:

Structure-activity relationship (SAR) studies highlight:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.